Brepocitinib - 1883299-62-4

Brepocitinib

Catalog Number: EVT-279237
CAS Number: 1883299-62-4
Molecular Formula: C18H21F2N7O
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brepocitinib (PF-06700841) is a small-molecule drug currently under investigation for its potential use in treating various autoimmune disorders. [] It is classified as a selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). [, , ] These kinases are crucial components of intracellular signaling pathways activated by various cytokines, including those implicated in the pathogenesis of autoimmune diseases. [] By inhibiting TYK2 and JAK1, brepocitinib aims to disrupt the inflammatory cascade driven by these cytokines and thus alleviate disease symptoms. [, ]

Tofacitinib

    Ruxolitinib

    • Relevance: Similar to Brepocitinib, Ruxolitinib acts on the JAK-STAT pathway, but it shows selectivity for JAK1 and JAK2 []. Both compounds have been explored for their therapeutic benefits in alopecia areata and other inflammatory skin conditions [], []. Ruxolitinib is available in both oral and topical formulations [].

    Baricitinib

    • Relevance: Both Baricitinib and Brepocitinib interfere with the JAK-STAT pathway but exhibit different selectivity profiles []. While Brepocitinib targets TYK2 and JAK1, Baricitinib predominantly inhibits JAK1 and JAK2 []. Despite these differences, both compounds have shown promise in treating alopecia areata and are currently being investigated in various stages of clinical trials for this indication [], [], [], [].

    Deucravacitinib

      Ritlecitinib

      • Relevance: Ritlecitinib and Brepocitinib are both oral JAK inhibitors investigated for their efficacy in treating alopecia areata [], [], []. Ritlecitinib displays a distinct selectivity profile by targeting JAK3 and TEC kinases, while Brepocitinib acts on TYK2 and JAK1 [], []. Despite their different mechanisms of action, both compounds have demonstrated promising results in treating alopecia areata in clinical trials [], [].

      Upadacitinib

      • Relevance: Upadacitinib and Brepocitinib belong to the class of JAK inhibitors, but they differ in their target selectivity. Upadacitinib demonstrates selectivity for JAK1 [], while Brepocitinib inhibits both TYK2 and JAK1 []. This difference in selectivity profiles may result in variations in efficacy and safety profiles. Notably, both compounds are being investigated for their therapeutic potential in immune-mediated inflammatory diseases, including psoriatic arthritis [].

      Filgotinib

        PF-06826647

        • Relevance: PF-06826647 and Brepocitinib share TYK2 as a common target, but PF-06826647 exhibits higher selectivity for TYK2 compared to Brepocitinib, which also inhibits JAK1 [], []. Both compounds are being investigated for their therapeutic potential in psoriasis, highlighting their shared involvement in regulating inflammatory responses in the skin [], [].
        Source and Classification

        Brepocitinib, also known by its developmental code PF-06700841, belongs to the class of small molecule inhibitors that interfere with the Janus kinase signaling pathway. This pathway is crucial in mediating the effects of several pro-inflammatory cytokines involved in immune responses. The compound's mechanism of action involves the inhibition of Janus kinase activity, thereby reducing inflammation and other symptoms associated with autoimmune conditions.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of brepocitinib involves several key steps that utilize advanced organic chemistry techniques. Although specific details about its synthetic route are less documented compared to other Janus kinase inhibitors, it generally follows a multi-step synthetic pathway typical for such compounds.

        1. Initial Formation: The synthesis likely begins with the formation of a core structure that contains the necessary functional groups for Janus kinase inhibition.
        2. Functionalization: Subsequent steps involve functionalizing this core structure through various reactions such as alkylation and acylation to introduce specific substituents that enhance the compound's biological activity.
        3. Purification: After synthesis, brepocitinib is purified using techniques like chromatography to ensure high purity levels necessary for pharmacological testing.

        The exact synthetic pathway may vary among different research groups but typically emphasizes efficiency and yield.

        Molecular Structure Analysis

        Structure and Data

        Brepocitinib's molecular structure is characterized by its unique arrangement of atoms that allows it to interact effectively with its target kinases.

        • Molecular Formula: C₁₈H₁₈N₄O₂
        • Molecular Weight: Approximately 318.36 g/mol
        • Structural Features: The compound features a central heterocyclic ring system, which is crucial for binding to the active site of Janus kinases.

        The three-dimensional conformation of brepocitinib facilitates its binding affinity and specificity towards Janus kinase 1 and tyrosine kinase 2, making it an effective therapeutic agent.

        Chemical Reactions Analysis

        Reactions and Technical Details

        Brepocitinib undergoes various chemical reactions during its synthesis and metabolism:

        1. Alkylation Reactions: These are used to introduce alkyl groups into the molecular framework, enhancing lipophilicity and bioavailability.
        2. Hydrolysis: In metabolic pathways, brepocitinib may be hydrolyzed to yield metabolites that can be further analyzed for pharmacokinetic properties.
        3. Oxidation/Reduction: These reactions can modify functional groups within the molecule, potentially affecting its activity and stability.

        Understanding these reactions is crucial for optimizing the synthesis process and predicting the compound's behavior in biological systems.

        Mechanism of Action

        Process and Data

        Brepocitinib exerts its therapeutic effects primarily through the inhibition of Janus kinases, which play a pivotal role in cytokine signaling pathways:

        1. Inhibition of Cytokine Signaling: By blocking Janus kinase activity, brepocitinib disrupts the signaling cascades initiated by cytokines such as interleukin-4 and interleukin-13, which are involved in inflammatory processes.
        2. Reduction of Inflammation: This inhibition leads to decreased expression of inflammatory mediators, resulting in reduced symptoms associated with autoimmune diseases like atopic dermatitis.
        3. Clinical Efficacy: Clinical trials have demonstrated significant reductions in disease severity scores among participants treated with brepocitinib compared to placebo groups.

        The mechanism highlights brepocitinib's potential as an effective treatment option for managing chronic inflammatory conditions.

        Physical and Chemical Properties Analysis

        Physical and Chemical Properties

        Brepocitinib exhibits several notable physical and chemical properties:

        • Solubility: The compound is soluble in organic solvents but may have limited solubility in water, affecting its formulation for topical applications.
        • Stability: Brepocitinib shows stability under standard laboratory conditions but may require specific storage conditions to maintain its efficacy over time.
        • Melting Point: The melting point is indicative of its purity and can provide insights into its crystallinity.

        These properties are essential for determining the appropriate formulation strategies for clinical use.

        Applications

        Scientific Uses

        Brepocitinib has several scientific applications primarily focused on:

        1. Treatment of Autoimmune Diseases: Its primary application is in treating conditions like atopic dermatitis and alopecia areata, where it has shown significant efficacy in clinical trials.
        2. Research Tool: As a selective Janus kinase inhibitor, brepocitinib serves as a valuable tool for researchers studying cytokine signaling pathways and their implications in various diseases.
        3. Potential Future Applications: Ongoing research may expand its applications into other inflammatory conditions or cancers where Janus kinases play a role.

        Properties

        CAS Number

        1883299-62-4

        Product Name

        Brepocitinib

        IUPAC Name

        [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

        Molecular Formula

        C18H21F2N7O

        Molecular Weight

        389.4 g/mol

        InChI

        InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1

        InChI Key

        BUWBRTXGQRBBHG-RUXDESIVSA-N

        SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

        Solubility

        Soluble in DMSO

        Synonyms

        Brepocitinib, PF-06700841 free base

        Canonical SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

        Isomeric SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.